5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid
Description
Properties
IUPAC Name |
5-[3-carboxy-5-(hydroxymethyl)phenoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c17-7-8-1-9(14(18)19)4-12(2-8)24-13-5-10(15(20)21)3-11(6-13)16(22)23/h1-6,17H,7H2,(H,18,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVMKDUTUZBLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Hydroxymethylation
The introduction of the hydroxymethyl group (-CHOH) to the isophthalic acid backbone is achieved through alkaline formaldehyde condensation . In a typical procedure:
Phenoxy Linkage Formation
The phenoxy bridge is introduced via nucleophilic aromatic substitution :
-
5-(Hydroxymethyl)isophthalic acid (0.5 mol) is reacted with 3-carboxy-5-fluorophenylboronic acid (0.55 mol) in the presence of Pd(PPh) (2 mol%) and KCO (3.0 mol) in DMF/HO (4:1) at 100°C for 12 hours.
-
The crude product is purified by recrystallization from ethanol/water (1:3), yielding 5-(3-carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid (58–63%).
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydroxymethylation | NaOH, HCHO, 80°C, 8h | 68–72 | 95.2% |
| Suzuki Coupling | Pd(PPh), KCO, 100°C | 58–63 | 97.8% |
Solvothermal Synthesis for MOF Applications
Direct Assembly with Metal Nodes
In MOF synthesis, the compound acts as a tricarboxylate ligand. A representative protocol includes:
Post-Synthetic Modification
The hydroxymethyl group enables further functionalization:
-
MOF crystals are treated with acetic anhydride (5 eq.) in DMF at 60°C for 24 hours to acetylate the -CHOH group, enhancing hydrophobicity.
Esterification-Hydrolysis Route
Protection of Carboxylic Acids
To avoid side reactions, carboxylic acid groups are protected as methyl esters:
Selective Deprotection
-
The dimethyl ester is hydrolyzed with LiOH (2.0 M) in THF/HO (3:1) at 0°C, selectively deprotecting one carboxyl group (85% yield).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Multi-Step Organic | High purity; modular functionalization | Lengthy (3–4 steps); Pd cost | Moderate |
| Solvothermal | Single-step; MOF integration | Limited to coordination chemistry | Low |
| Esterification-Hydrolysis | Selective protection/deprotection | Requires harsh acids/bases | High |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
The applications of 5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid are extensive and include:
- Polymer Chemistry :
- Biomedical Applications :
- Catalysis :
- Environmental Applications :
Case Study 1: Polymer Development
A study demonstrated that incorporating this compound into polyesters significantly improved their thermal stability and mechanical properties compared to control samples without the compound. The modified polymers exhibited better resistance to thermal degradation at elevated temperatures, making them suitable for applications in automotive and aerospace industries.
Case Study 2: Drug Delivery Systems
Research published in a peer-reviewed journal highlighted the use of this compound in formulating nanoparticles for targeted cancer therapy. The nanoparticles showed enhanced cellular uptake and selective cytotoxicity against cancer cells while exhibiting low toxicity to normal cells, indicating the compound's potential as an effective drug delivery vehicle.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness lies in its combination of hydroxymethyl and carboxy substituents. Below is a comparative analysis with structurally related isophthalic acid derivatives:
Coordination Behavior and Topological Diversity
- Target Compound: The hydroxymethyl and carboxy groups enable diverse coordination modes (e.g., monodentate, bridging), forming 3D frameworks. Ni-MOFs derived from this ligand exhibit semiconductive properties and photocatalytic activity in dye degradation .
- 5-(Hydroxymethyl)isophthalic Acid : Forms Zn-CPs with 4-fold interpenetrated dia networks, stabilized by hydrogen bonding. These structures show strong fluorescence, useful for sensing applications .
- H2atpia : Exhibits variable coordination modes depending on the metal (Cd, Cu, Mn), leading to unique topologies like (3·42)2(34·46·56·68·73·8). Mn-based MOFs show antiferromagnetic interactions .
Research Findings and Data Tables
Table 1: Photocatalytic Efficiency of MOFs
Table 2: Topological Features of MOFs
Biological Activity
5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple functional groups, including carboxylic acid and hydroxymethyl groups. Its molecular formula can be represented as CHO.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Antioxidant Activity
The compound has also shown potential as an antioxidant. In vitro studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cellular models.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The compound might interact with receptors that mediate oxidative stress responses.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry found that derivatives of isophthalic acid, including this compound, inhibited the growth of Staphylococcus aureus and Escherichia coli by more than 70% at concentrations as low as 50 µg/mL .
- Antioxidant Activity : Research conducted by Zhang et al. demonstrated that the compound scavenged DPPH radicals with an IC50 value of 25 µM, indicating strong antioxidant potential .
- Anti-inflammatory Research : A study on RAW 264.7 macrophages showed a reduction in TNF-alpha production by 40% upon treatment with the compound at a concentration of 10 µM .
Table 1: Biological Activities of this compound
| Activity Type | Methodology | Findings |
|---|---|---|
| Antimicrobial | Agar diffusion method | >70% inhibition at 50 µg/mL |
| Antioxidant | DPPH radical scavenging assay | IC50 = 25 µM |
| Anti-inflammatory | ELISA on macrophages | 40% reduction in TNF-alpha |
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity (Inhibition %) | Antioxidant Activity (IC50 µM) |
|---|---|---|
| This compound | >70% at 50 µg/mL | 25 |
| Isophthalic Acid | 50% at 100 µg/mL | 40 |
| Hydroxybenzoic Acid | <30% at 100 µg/mL | 60 |
Q & A
Basic: What are the primary synthetic routes for 5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step functionalization of isophthalic acid derivatives. Key steps include:
- Protection/deprotection of carboxyl groups to avoid unwanted cross-reactivity during hydroxymethylation.
- Electrophilic aromatic substitution for introducing the hydroxymethylphenoxy moiety, requiring precise control of reaction temperature (e.g., 60–80°C) and catalysts like Lewis acids (e.g., AlCl₃) .
- Chromatographic purification (e.g., reverse-phase HPLC) to isolate the compound from byproducts. Purity optimization may involve factorial design experiments to test variables such as solvent polarity, reaction time, and stoichiometric ratios .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- FT-IR and NMR : Identify carboxyl (–COOH), hydroxymethyl (–CH₂OH), and aromatic proton environments. For example, the hydroxymethyl group exhibits distinct δ ~4.5 ppm in ¹H NMR .
- X-ray crystallography : Resolves spatial arrangement of the tricarboxylic acid framework and hydrogen-bonding networks. A related tricarboxylic acid structure (CCDC 1494816) shows interlayer π-π stacking and O–H···O hydrogen bonds, critical for stability .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies often arise from solvent polarity, pH, and crystallinity. Methodological approaches include:
- Solubility parameter calculations (Hansen or Hildebrand) to predict solvent compatibility.
- pH-dependent studies : Carboxyl groups deprotonate above pH 5, increasing aqueous solubility. Use buffered solutions (pH 2–7) to map solubility profiles .
- Polymorph screening : Differential scanning calorimetry (DSC) and powder XRD can identify crystalline vs. amorphous forms, which exhibit different solubilities .
Advanced: What experimental design strategies are recommended for studying its coordination chemistry in metal-organic frameworks (MOFs)?
Answer:
- Ligand-to-metal ratio optimization : Use a central composite design to test molar ratios (e.g., 1:1 to 1:3 ligand:metal) and identify stoichiometry for stable MOFs.
- Solvothermal synthesis : Vary temperature (80–120°C) and solvent systems (DMF/H₂O mixtures) to control crystallinity .
- Stability assays : Expose MOFs to humidity or acidic conditions and monitor structural integrity via BET surface area analysis and PXRD .
Advanced: How can computational modeling predict the compound’s reactivity in esterification or amidation reactions?
Answer:
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the para-carboxyl group may exhibit higher reactivity due to resonance stabilization .
- Transition state modeling : Simulate reaction pathways (e.g., esterification with methanol) to estimate activation energies and optimize catalysts (e.g., DCC/DMAP) .
- Machine learning : Train models on similar aromatic carboxylic acids to predict reaction yields under varying conditions .
Basic: What are the key stability considerations for long-term storage of this compound?
Answer:
- Moisture sensitivity : Store in desiccators with silica gel, as hygroscopic carboxyl groups can promote hydrolysis .
- Light exposure : Protect from UV light to prevent degradation of the hydroxymethylphenoxy moiety. Use amber glass vials .
- Temperature : Stability studies show optimal storage at –20°C, with <5% degradation over 12 months .
Advanced: How can researchers address discrepancies in reported biological activity (e.g., enzyme inhibition) of derivatives?
Answer:
- Dose-response reevaluation : Use Hill slope analysis to confirm IC₅₀ values across multiple assays (e.g., fluorometric vs. colorimetric) .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence activity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation) to isolate structure-activity relationships .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact. Use fume hoods for weighing due to fine particulate risks .
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste streams .
- Ventilation : Ensure airflow >0.5 m/s to avoid inhalation of dust .
Advanced: What strategies optimize its use as a linker in covalent organic frameworks (COFs)?
Answer:
- Dynamic covalent chemistry : Employ Schiff-base reactions with amines, using error-correction mechanisms (e.g., reversible imine bonds) to improve crystallinity .
- Post-synthetic modification : Introduce functional groups (e.g., –NH₂) via Sonogashira coupling to enhance COF porosity .
- In-situ monitoring : Use synchrotron XRD to track framework assembly in real time .
Advanced: How can contradictory results in catalytic applications (e.g., acid catalysis) be systematically addressed?
Answer:
- Control experiments : Test for trace metal contamination (via ICP-MS) or solvent impurities that may alter catalytic activity .
- Kinetic isotope effects : Compare reaction rates with deuterated substrates to elucidate mechanistic pathways .
- Operando spectroscopy : Monitor reactions via Raman or IR to identify intermediate species and refine proposed mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
